(3S,4S)-1-(6-methyl-2,3-dihydro-1,4-oxathiine-5-carbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide
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Overview
Description
(3S,4S)-1-(6-methyl-2,3-dihydro-1,4-oxathiine-5-carbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a trifluoromethyl group, and an oxathiine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(6-methyl-2,3-dihydro-1,4-oxathiine-5-carbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Oxathiine Ring Formation: The oxathiine moiety can be formed through a cyclization reaction involving a thiol and an epoxide under acidic or basic conditions.
Coupling Reactions: The final coupling of the oxathiine and pyrrolidine rings is achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify optimal catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-(6-methyl-2,3-dihydro-1,4-oxathiine-5-carbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the trifluoromethyl group and the oxathiine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Trifluoromethyl iodide for nucleophilic substitution and sulfuric acid for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-1-(6-methyl-2,3-dihydro-1,4-oxathiine-5-carbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of (3S,4S)-1-(6-methyl-2,3-dihydro-1,4-oxathiine-5-carbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1-(6-methyl-2,3-dihydro-1,4-oxathiine-5-carbonyl)-4-(fluoromethyl)pyrrolidine-3-carboxamide
- (3S,4S)-1-(6-methyl-2,3-dihydro-1,4-oxathiine-5-carbonyl)-4-(chloromethyl)pyrrolidine-3-carboxamide
- (3S,4S)-1-(6-methyl-2,3-dihydro-1,4-oxathiine-5-carbonyl)-4-(bromomethyl)pyrrolidine-3-carboxamide
Uniqueness
The uniqueness of (3S,4S)-1-(6-methyl-2,3-dihydro-1,4-oxathiine-5-carbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug design, where these properties can enhance the pharmacokinetic profile of potential therapeutic agents.
Properties
IUPAC Name |
(3S,4S)-1-(6-methyl-2,3-dihydro-1,4-oxathiine-5-carbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O3S/c1-6-9(21-3-2-20-6)11(19)17-4-7(10(16)18)8(5-17)12(13,14)15/h7-8H,2-5H2,1H3,(H2,16,18)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOWFTAGAQGMCQ-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SCCO1)C(=O)N2CC(C(C2)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SCCO1)C(=O)N2C[C@H]([C@@H](C2)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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